![molecular formula C23H17ClN6O3 B2801365 N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207004-03-2](/img/no-structure.png)

N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

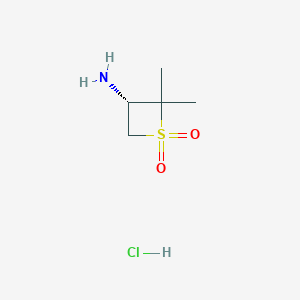

“N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including an acetylphenyl group, a chlorophenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin ring, and an acetamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .Applications De Recherche Scientifique

Synthesis and Biological Activities

The synthesis of heterocyclic compounds, including those similar to the specific compound , has been a focal point of research due to their complex structures and potential therapeutic benefits. These compounds have been synthesized through various chemical reactions and characterized by advanced spectroscopic techniques to determine their structures and properties.

For instance, research has described the synthesis of pyrazoline and pyrazole derivatives, including those with triazolo[3,4-c]pyrazin motifs, showcasing their antimicrobial and anticancer activities. These studies highlight the versatility of these compounds in reacting to form various derivatives with significant biological activities (Riyadh, Kheder, & Asiry, 2013; Hassan, 2013).

Anticancer and Antimicrobial Potentials

Several studies have delved into the anticancer and antimicrobial potentials of triazolo and pyrazolo derivatives. These compounds exhibit promising activities against various cancer cell lines and microbial strains, underscoring their potential in developing new therapeutic agents. The mechanisms behind their activities often involve interaction with biological targets such as enzymes or DNA, disrupting vital processes in cancer cells or microbes (Karpina et al., 2019; Fadda et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 4-acetylphenylhydrazine with 4-chlorophenyl isothiocyanate to form 4-acetyl-N-(4-chlorophenyl)thiosemicarbazide. This intermediate is then reacted with 3-oxo-9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-acetylphenylhydrazine", "4-chlorophenyl isothiocyanate", "3-oxo-9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazole-4-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylhydrazine with 4-chlorophenyl isothiocyanate in ethanol to form 4-acetyl-N-(4-chlorophenyl)thiosemicarbazide.", "Step 2: Reaction of 4-acetyl-N-(4-chlorophenyl)thiosemicarbazide with 3-oxo-9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazole-4-carboxylic acid in ethanol to form N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |

Numéro CAS |

1207004-03-2 |

Formule moléculaire |

C23H17ClN6O3 |

Poids moléculaire |

460.88 |

Nom IUPAC |

N-(4-acetylphenyl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C23H17ClN6O3/c1-14(31)15-4-8-18(9-5-15)25-21(32)13-30-23(33)28-10-11-29-20(22(28)27-30)12-19(26-29)16-2-6-17(24)7-3-16/h2-12H,13H2,1H3,(H,25,32) |

Clé InChI |

RWWMUXKGBXROMG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine](/img/structure/B2801283.png)

![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2801287.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2801288.png)

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)

![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)

![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2801301.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)